3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one is a compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is known for its unique structure, which includes hydroxyl groups at positions 3 and 6, and a hydroxymethyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides a high yield of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and hydroxymethyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl or hydroxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the compound’s hydroxyl and hydroxymethyl groups can chelate metal ions, which may contribute to its biological activities .
Comparison with Similar Compounds
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be compared with other similar compounds, such as kojic acid and its derivatives. Kojic acid, which has a similar pyranone structure, is known for its skin-lightening and antioxidant properties . this compound is unique due to its specific hydroxyl and hydroxymethyl substitutions, which may enhance its reactivity and biological activities.
List of Similar Compounds
- Kojic acid
- 3-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Hydroxy-2-(2-phenylethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,6-7,9H,2-3H2 |
InChI Key |
JIBXVSFSACWYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C=C(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.